Amotosalen
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Overview
Description
Amotosalen is a synthetic psoralen, light-activated DNA and RNA crosslinking agent, with protective activity against pathogens such as bacteria, viruses, protozoa, and leukocytes. Prior to administration amotosalen is added to plasma and platelets, then in vivo this agent penetrates pathogens and targets DNA and RNA. Upon activation by ultraviolet A light, this agent is able to form interstrand DNA and RNA crosslinks and prevents replication. Inactivation of leukocytes can prevent graft versus host disease upon transfusion.
Scientific Research Applications
Inactivation of Pathogens in Blood Products
Amotosalen has been widely studied for its use in the INTERCEPT Blood System, particularly for inactivating viruses, bacteria, protozoa, and leukocytes in blood products like plasma and platelets. This system uses amotosalen in conjunction with ultraviolet A (UVA) light for pathogen inactivation. Studies have demonstrated the effectiveness of this method in ensuring the safety of blood transfusions by reducing the risk of transmitting infectious agents through blood components (Ciaravino et al., 2003), (Janetzko et al., 2004).
Enhancing Safety in Transfusion Medicine
Amotosalen's application extends to increasing the safety of platelet components in transfusion medicine. It's shown to inactivate a broad range of pathogens in platelet concentrates, thereby enhancing transfusion safety (Knutson et al., 2015), (Lanteri et al., 2020).
Impact on Platelet Function
Research has also explored how amotosalen treatment affects platelet functionality. Some studies indicate that amotosalen, combined with UVA treatment, may alter platelet properties, potentially impacting their role in hemostasis (Stivala et al., 2017), (Jansen et al., 2004).
Modifying Nucleic Acids in Pathogens
Amotosalen's mode of action includes the modification of nucleic acids in pathogens. This mechanism is crucial for inactivating DNA and RNA-based pathogens in blood products, making amotosalen an essential tool in ensuring the safety of blood components for transfusion (Wollowitz, 2004).
properties
CAS RN |
161262-29-9 |
---|---|
Product Name |
Amotosalen |
Molecular Formula |
C17H19NO4 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
3-(2-aminoethoxymethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H19NO4/c1-9-6-15(19)22-16-10(2)17-13(7-12(9)16)14(11(3)21-17)8-20-5-4-18/h6-7H,4-5,8,18H2,1-3H3 |
InChI Key |
FERWCFYKULABCE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |
Canonical SMILES |
CC1=CC(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)COCCN)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amotosalen; Amotosalen free base, S-59; S 59; S59. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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